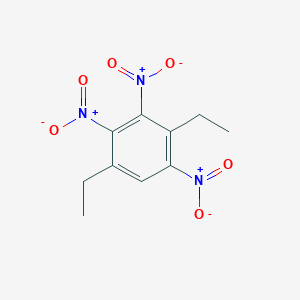

1,4-Diethyl-2,3,5-trinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Diethyl-2,3,5-trinitrobenzene (DETN) is an organic compound that is widely used in scientific research, particularly in the field of organic synthesis. It is a highly explosive compound, and as such, it is used in the manufacture of explosives, propellants, and other military-grade materials. In addition, DETN is used in the synthesis of various compounds, such as diazo compounds, nitroso compounds, and nitro compounds, as well as in the production of pharmaceuticals and other chemicals.

科学的研究の応用

Covalent Organic Frameworks

Research into covalent organic frameworks (COFs) demonstrates the potential of using substituted benzenes in creating highly crystalline, stable, and porous materials for gas storage and separation applications. For example, the synthesis of COFs using hydrazone linkages shows promise in expanding the scope of porous materials (Uribe-Romo et al., 2011).

Nucleophilic Aromatic Addition

The study of the condensation of carbanions with 1,3,5-trinitrobenzene reveals a new type of bicyclic anion formation. This research highlights the reactivity of trinitrobenzene derivatives towards ketonic compounds, providing insights into the synthesis of novel organic compounds (Foreman et al., 1969).

Molecular Dynamics and Structure

Investigations into the dynamics of ethyl groups in ethylbenzenes using solid-state proton spin relaxation techniques offer insights into the molecular structure and reorientation barriers of substituted benzenes. Such studies are crucial for understanding the physical properties of organic compounds (Beckmann et al., 1991).

Supramolecular Templates

Research on 1,3,5-triethylbenzenes as supramolecular templates demonstrates the importance of steric effects in organizing molecular-recognition elements. This work provides a basis for designing more effective supramolecular hosts and improving target binding affinities (Wang & Hof, 2012).

Aromatic Transalkylation

The study of the ZSM-5-catalyzed transalkylation of ethylbenzene highlights the catalytic processes involved in the production of benzene and diethylbenzenes. This research is relevant for the petrochemical industry, focusing on the optimization of catalytic reactions (Santilli, 1986).

特性

IUPAC Name |

1,4-diethyl-2,3,5-trinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-3-6-5-8(11(14)15)7(4-2)10(13(18)19)9(6)12(16)17/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMATHOIISNIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])CC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)

![3-methyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B2665725.png)

![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2665730.png)